molecular formula C9H16O B8327980 3-(4-Hydroxybut-1-yl)cyclopentene

3-(4-Hydroxybut-1-yl)cyclopentene

Cat. No. B8327980
M. Wt: 140.22 g/mol
InChI Key: NXNZCULJPZPHIU-UHFFFAOYSA-N
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Patent
US04855322

Procedure details

The procedure followed is the same as that described in Example 12 substituting 3-(5-[(1,1-dimethylethyl)dimethylsiloxy]but-1-yl)cyclopentene {[4-(2-cyclopenten-1-yl)butoxy](1,1-dimethylethyl)dimethylsilane} (100 g, 0.407 moles), 5% hydrofluoric acid (78 ml), acetonitrile (1500 ml). The crude product is kugelrohred under reduced pressure leaving a clear, colorless oil (51 g, 0.36 moles).
[Compound]
Name
3-(5-[(1,1-dimethylethyl)dimethylsiloxy]but-1-yl)cyclopentene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[4-(2-cyclopenten-1-yl)butoxy](1,1-dimethylethyl)dimethylsilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
78 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1500 mL
Type
solvent
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:6][CH2:7][CH2:8][CH2:9][O:10][Si](C(C)(C)C)(C)C)[CH2:5][CH2:4][CH:3]=[CH:2]1.F>C(#N)C>[OH:10][CH2:9][CH2:8][CH2:7][CH2:6][CH:1]1[CH2:5][CH2:4][CH:3]=[CH:2]1

Inputs

Step One
Name
3-(5-[(1,1-dimethylethyl)dimethylsiloxy]but-1-yl)cyclopentene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
[4-(2-cyclopenten-1-yl)butoxy](1,1-dimethylethyl)dimethylsilane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CCC1)CCCCO[Si](C)(C)C(C)(C)C
Step Three
Name
Quantity
78 mL
Type
reactant
Smiles
F
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
1500 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCCCC1C=CCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.36 mol
AMOUNT: MASS 51 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.